N~2~-[2-(4-benzylpiperazino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The synthesized products are then purified by column chromatography using silica gel and characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductive amination, methanol as a solvent, and various oxidizing and reducing agents depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination with substituted aromatic aldehydes yields various substituted phenyl-2H-chromen-2-one derivatives .
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Neuropharmacology: It is studied as a potential 5-HT3 receptor antagonist, which may help manage psychiatric disorders such as depression and anxiety.
Antimicrobial Activity: The compound has shown significant antibacterial and antifungal activity in vitro.
Molecular Modeling: It is used in docking studies with oxidoreductase proteins to evaluate its inhibitory potency.
Mechanism of Action
The compound exerts its effects primarily through its action as a 5-HT3 receptor antagonist. By blocking these receptors, it modulates serotonergic transmission, which can alleviate symptoms of anxiety and depression . The increased serotonin levels in the brain contribute to its anxiolytic-like effects .
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone: Another 5-HT3 receptor antagonist with similar neuropharmacological properties.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with significant antimicrobial activity.
Uniqueness
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific structure, which allows it to effectively block 5-HT3 receptors and modulate serotonergic transmission. This makes it a promising candidate for further research in neuropharmacology and other fields .
Properties
Molecular Formula |
C25H30N4O4 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-27-21-13-19(32-2)14-23(33-3)20(21)15-22(27)25(31)26-16-24(30)29-11-9-28(10-12-29)17-18-7-5-4-6-8-18/h4-8,13-15H,9-12,16-17H2,1-3H3,(H,26,31) |
InChI Key |
RXTNKPVAPJCPME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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